SJ-172550 Demonstrates >11-Fold Selectivity for MDMX Over MDM2 in Direct Binding Assays
SJ-172550 exhibits significant selectivity for MDMX over MDM2. In cell-free p53 peptide competition assays, SJ-172550 binds MDMX with an EC50 of 2.3 µM, while its affinity for MDM2 is markedly weaker with an EC50 of 26 µM, representing an 11.3-fold selectivity window . In contrast, the MDM2 inhibitor nutlin-3a shows the opposite selectivity profile, binding MDM2 with an EC50 of 0.28 µM and MDMX with an EC50 of 20.1 µM, a 72-fold preference for MDM2 [1]. This reciprocal selectivity confirms that SJ-172550 is a genuine MDMX-targeted probe, not a promiscuous dual inhibitor.
| Evidence Dimension | Binding affinity to MDMX vs. MDM2 (EC50) |
|---|---|
| Target Compound Data | MDMX EC50 = 2.3 µM; MDM2 EC50 = 26 µM |
| Comparator Or Baseline | Nutlin-3a: MDM2 EC50 = 0.28 µM; MDMX EC50 = 20.1 µM |
| Quantified Difference | SJ-172550: 11.3-fold selectivity for MDMX over MDM2. Nutlin-3a: 72-fold selectivity for MDM2 over MDMX. |
| Conditions | Cell-free fluorescence polarization (FP) assay using FITC-labeled p53 peptide (aa 15-29) and recombinant GST-MDMX(1-185) or GST-MDM2(1-188) at 2.5 nM peptide concentration. |
Why This Matters
Procurement of SJ-172550 is justified when MDMX-selective inhibition is required; MDM2 inhibitors like nutlin-3a cannot achieve meaningful MDMX engagement at comparable concentrations.
- [1] Reed D, Shen Y, Shelat AA, et al. Identification and Characterization of the First Small Molecule Inhibitor of MDMX. J Biol Chem. 2010;285(14):10786-10796. doi:10.1074/jbc.M109.056747 View Source
